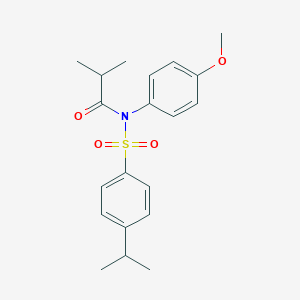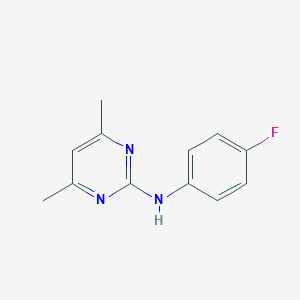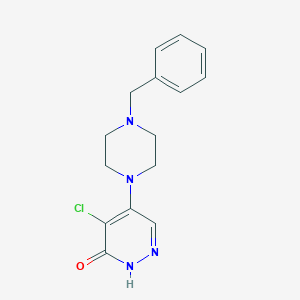![molecular formula C15H17N3O3S B284154 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide, also known as MLN-4760, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit potent activity against a variety of diseases.
Mechanism of Action
The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide involves the inhibition of various cellular pathways. It inhibits the activity of the ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion and improved glucose control. N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide also inhibits the activity of the NF-kappaB pathway, leading to reduced inflammation. Additionally, it induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been found to exhibit various biochemical and physiological effects. It improves glucose control in diabetic patients by increasing insulin secretion. It also reduces inflammation by inhibiting the activity of the NF-kappaB pathway. In cancer cells, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide induces apoptosis and inhibits cell proliferation, leading to reduced tumor growth.
Advantages and Limitations for Lab Experiments
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of various cellular pathways, making it a valuable tool for studying the role of these pathways in various diseases. However, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, it may have off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, future studies could focus on identifying the off-target effects of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide and developing more selective inhibitors of the targeted pathways.
Synthesis Methods
The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide involves the reaction of 4-aminobenzenesulfonyl chloride with 2-pyridinecarboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with isopropylamine to form the final product. The synthesis method has been optimized to yield high purity and high-quality product.
Scientific Research Applications
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent activity against diabetes, cancer, and inflammation. N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been shown to improve glucose control in diabetic patients by inhibiting the activity of the ATP-sensitive potassium channels in pancreatic beta cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been shown to reduce inflammation by inhibiting the activity of the NF-kappaB pathway.
properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)13-8-6-12(7-9-13)17-15(19)14-5-3-4-10-16-14/h3-11,18H,1-2H3,(H,17,19) |
InChI Key |
ASGASGHVHLUNLE-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[piperidin-1-yl(pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B284078.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)

![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
